molecular formula C14H17FN4S B2884245 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 790263-57-9

4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2884245
CAS No.: 790263-57-9
M. Wt: 292.38
InChI Key: NFXFDSQYCZBVPR-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . The reaction conditions often require heating and the use of catalysts to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.

  • Reduction: : The triazole ring can be reduced under certain conditions.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).

  • Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : Using electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Disulfides.

  • Reduction: : Reduced triazole derivatives.

  • Substitution: : Brominated or other substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the interaction with biological targets due to its structural features.

  • Medicine: : Investigating its potential as a therapeutic agent, especially in the context of its biological activity.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. The presence of the fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazole ring can interact with biological molecules in specific ways. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thiol

  • 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazole-3-ol

  • 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazole-3-one

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the presence of the thiol group and the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4S/c15-11-4-6-12(7-5-11)19-13(16-17-14(19)20)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXFDSQYCZBVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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